molecular formula C6H15ClN4O2 B103470 Arginine Hydrochloride CAS No. 15595-35-4

Arginine Hydrochloride

Cat. No. B103470
CAS RN: 15595-35-4
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-UHFFFAOYSA-N
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Description

Arginine hydrochloride is a compound that combines arginine, an essential amino acid, with a chloride ion. It plays a critical role in various biological processes, including protein synthesis, immune response, and the production of nitric oxide (NO), which is vital for cardiovascular function and immune defense . Arginine is also involved in wound healing and cell proliferation .

Synthesis Analysis

The synthesis of this compound can be achieved through the reduction of nitroarginine to L-arginine hydrochloride using stannous chloride in formic acid . This method has been successfully applied in the synthesis of poly-L-arginine hydrochloride from poly-L-nitroarginine. The process is efficient and results in the quantitative conversion of nitroarginine to L-arginine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound does not significantly alter the backbone or side-chain structure of proteins such as hen egg-white lysozyme (HEL) . X-ray crystallography studies have shown that the presence of this compound does not result in stably bound arginine molecules to the protein structure. However, it does affect the number of hydration water molecules around the protein, which may contribute to its ability to suppress protein aggregation .

Chemical Reactions Analysis

This compound is involved in several chemical reactions within the body. It serves as a precursor for the synthesis of nitric oxide (NO) from L-arginine by NO synthase . The reaction of arginine with 1,2-cyclohexanedione results in the formation of a new α-amino acid, demonstrating the reactivity of the guanido group of arginine . Additionally, arginine can be metabolized into ornithine, polyamines, proline, glutamate, creatine, and agmatine, highlighting its versatility in cellular metabolism .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties are influenced by the counterion present. The Hofmeister Series suggests that the aggregation suppression ability of arginine salts follows a specific order based on the counterion, with dihydrogen phosphate, sulfate, and citrate showing strong attractive interactions with the guanidinium group of arginine . These interactions are thought to contribute to the superior aggregation suppression ability of these salt forms by promoting the clustering of arginine molecules . Furthermore, this compound's role in altering the hydration structure around proteins is a key property that aids in preventing protein aggregation .

Scientific Research Applications

Protein Aggregation and Stability

  • Suppression of Protein Aggregation : Arginine hydrochloride is effective in preventing protein aggregation during protein refolding, purification, and storage. It is particularly useful in biotechnology for maintaining protein stability and preventing non-specific adsorption during formulation processes (Arakawa et al., 2007).

  • Stabilization of Proteins Against Aggregation : this compound helps in stabilizing proteins against aggregation, particularly during the protein refolding process. It's suggested that arginine achieves this by slowing protein-protein association reactions, which is crucial for preserving protein functionality (Baynes et al., 2005).

Protein Interaction and Folding

  • Modification of Protein Hydration Structure : this compound alters the hydration structure around proteins, which is critical for processes like protein folding. Its impact on hydration water molecules is significant in the context of protein interactions (Nakakido et al., 2008).

  • Impact on Protein-Protein Interactions : This compound suppresses protein-protein interactions, playing a vital role in protein solubility and stability. It interacts with proteins differently from other compounds like guanidine hydrochloride, showcasing its unique properties in protein processing (Arakawa et al., 2007).

Applications in Chromatography and Formulations

  • Use in Immobilized Metal Affinity Chromatography (IMAC) : this compound can be used in IMAC purification processes for his-tag proteins, although it interferes with protein binding at higher concentrations. This finding is crucial for optimizing chromatography processes in protein purification (Abe et al., 2009).

  • Enhancing Lyophilisates for Antibody Stability : this compound-based lyophilisates have shown promising results in stabilizing antibodies during freeze-drying processes. This application is significant for the storage and delivery of biopharmaceuticals (Seifert et al., 2020).

Specific Biological Applications

  • Role in Trophectoderm Cell Proliferation and Function : In studies focusing on ovine trophectoderm cells, this compound stimulated cell proliferation and increased production of specific proteins like interferon tau. This highlights its potential in understanding and influencing cell growth mechanisms (Wang et al., 2015).

  • Skin Care Applications : Topical application of this compound has shown to improve skin moisture and correct urea deficits in conditions like atopic dermatitis, showcasing its dermatological applications (Nenoff et al., 2004).

Mechanism of Action

Target of Action

L-Arginine hydrochloride primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological processes. L-Arginine also stimulates the pituitary release of growth hormone and prolactin .

Mode of Action

L-Arginine interacts with its targets by serving as a substrate for the NOS enzymes. The concentration of L-Arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range, which means that, under physiological conditions, NOS is saturated with its L-Arginine substrate . This interaction leads to the production of nitric oxide, which plays a crucial role in vasodilation and other physiological processes .

Biochemical Pathways

L-Arginine is involved in several biochemical pathways. It is a precursor in the synthesis of nitric oxide, a key signaling molecule. It also plays a role in the urea cycle, a series of biochemical reactions that occur in the liver and help detoxify ammonia. Additionally, L-Arginine is involved in the production of creatine, proline, and polyamines .

Pharmacokinetics

L-Arginine is well absorbed when administered orally and has a distribution volume of approximately 33 L/kg following a 30 g IV dose . It is extensively metabolized in the liver and intestines . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-Arginine is approximately 20% .

Result of Action

The action of L-Arginine results in several molecular and cellular effects. It can lower blood pressure in healthy people, people with mild blood pressure elevation, and diabetes, and in people with a type of high blood pressure that affects the arteries in the lungs and the right side of the heart (pulmonary hypertension) . It also supports heart health, reduces blood sugar, and supports athletic performance .

Action Environment

The action, efficacy, and stability of L-Arginine can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the temperature can affect the stability and efficacy of L-Arginine . Furthermore, the physiological condition of the individual, such as their metabolic state and the presence of certain diseases, can also influence the action of L-Arginine .

Future Directions

Arginine Hydrochloride has been used in research and 20 approved protein injectables . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of this compound . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26982-20-7
Record name Poly(L-arginine) hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26982-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20883650
Record name L-(+)-Arginine monohydrochloride
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Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15595-35-4, 1119-34-2
Record name Arginine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15595-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine Hydrochloride [USAN:JAN]
Source ChemIDplus
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Record name L-(+)-Arginine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name ARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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